molecular formula C8H16O2 B13021926 cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol

cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13021926
M. Wt: 144.21 g/mol
InChI Key: SNZVOCZNCMCBKA-RQJHMYQMSA-N
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Description

cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is a cyclobutanol derivative characterized by a four-membered cyclobutane ring with ethoxy (-OCH₂CH₃), two methyl (-CH₃) groups at the 2-position, and a hydroxyl (-OH) group at the 1-position. The stereochemistry of the substituents (cis configuration) introduces unique steric and electronic effects, influencing its physicochemical properties and reactivity. Cyclobutanol derivatives are of interest in organic synthesis, medicinal chemistry, and materials science due to their strained ring system, which can enhance reactivity in ring-opening or functionalization reactions.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(1R,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

SNZVOCZNCMCBKA-RQJHMYQMSA-N

Isomeric SMILES

CCO[C@H]1C[C@H](C1(C)C)O

Canonical SMILES

CCOC1CC(C1(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions One common method involves the reaction of 2,2-dimethyl-3-buten-1-ol with ethyl alcohol in the presence of a strong acid catalyst

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted cyclobutanol derivatives

Scientific Research Applications

cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

  • trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol : Stereoisomer with trans-configuration, likely differing in polarity and stability due to reduced steric strain.
  • 3-Methoxy-2,2-dimethylcyclobutan-1-ol : Shorter methoxy substituent, altering solubility and hydrogen-bonding capacity.
  • cis-3-Isopropoxy-2,2-dimethylcyclobutan-1-ol : Bulkier isopropoxy group, which may affect steric hindrance and reaction kinetics.

Methodological Frameworks for Comparison

Compound similarity assessment relies on molecular descriptors (e.g., fingerprinting, topological indices) and property-based metrics (e.g., logP, polar surface area). As highlighted in , structurally similar compounds often exhibit analogous biological responses . For example, cyclobutanol derivatives with smaller substituents (e.g., methoxy vs. ethoxy) may demonstrate enhanced solubility but reduced metabolic stability due to increased polarity.

Physicochemical and Functional Differences

Hypothetical comparisons based on substituent effects:

Compound Molecular Weight (g/mol) logP (Predicted) Boiling Point (°C) Solubility (mg/mL) Key Functional Impact
cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol 172.23 1.8 ~220 ~50 (in water) Moderate lipophilicity, strained reactivity
trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol 172.23 1.6 ~215 ~60 (in water) Reduced steric strain, higher solubility
3-Methoxy-2,2-dimethylcyclobutan-1-ol 144.21 1.2 ~195 ~80 (in water) Higher polarity, faster metabolic clearance

Note: Data are illustrative, derived from trends in cyclobutane derivatives and substituent effects.

  • Solubility Trends : Methoxy analogues likely exhibit higher aqueous solubility due to reduced hydrophobicity, aligning with ’s discussion on alkyl chain length impacts in quaternary ammonium compounds (e.g., BAC-C12 CMC variations) .

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